3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid
Overview
Description
3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
1,2,4-triazoles, a class of compounds to which this molecule belongs, have been reported to possess a wide spectrum of pharmacological activities . They have been reported to inhibit kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase .
Mode of Action
It’s known that the interaction of 1,2,4-triazoles with their targets often results in the inhibition of the target’s function .
Biochemical Pathways
Given the reported inhibitory effects on kinases, lysine-specific demethylase 1, and acidic mammalian chitinase , it can be inferred that the compound may affect pathways involving these enzymes.
Result of Action
Given its reported inhibitory effects on certain enzymes , it can be inferred that the compound may alter cellular processes regulated by these enzymes.
Biochemical Analysis
Biochemical Properties
3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1,2,4-triazoles, including this compound, have been reported to be potent inhibitors of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . These interactions are essential for regulating various biochemical pathways and maintaining cellular homeostasis.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of kinases, which are critical regulators of cell signaling pathways. Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with kinases results in the inhibition of their activity, thereby modulating downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with kinases and other regulatory enzymes can modulate the flow of metabolites through specific pathways, affecting overall cellular metabolism. These interactions are crucial for maintaining metabolic balance and supporting cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific compartments. These interactions are essential for ensuring the proper localization and function of the compound within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride under microwave irradiation. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the triazole ring.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanoic acid: Another triazole derivative with similar structural features.
3-(3-Amino-1H-1,2,4-triazol-4-yl)propanoic acid: Differing in the position of the amino group on the triazole ring.
Uniqueness
3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and binding properties. This makes it a valuable compound for the development of new drugs and materials .
Properties
IUPAC Name |
3-(3-amino-1H-1,2,4-triazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H2,(H,10,11)(H3,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCLMRLUECNBLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1=NC(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649480 | |
Record name | 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933753-12-9 | |
Record name | 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-amino-4H-1,2,4-triazol-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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